molecular formula C21H27FO2Si B12622429 5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol CAS No. 918828-69-0

5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol

Cat. No.: B12622429
CAS No.: 918828-69-0
M. Wt: 358.5 g/mol
InChI Key: JYTLJXXQCSMDJX-UHFFFAOYSA-N
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Description

5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol is a synthetic organic compound characterized by the presence of a tert-butyl(diphenyl)silyl group attached to an oxygen atom, which is further connected to a fluorinated pentenol structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Potential use in the development of fluorinated analogs of biologically active compounds.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol involves its reactivity due to the presence of the silyl ether and fluorinated groups. The tert-butyl(diphenyl)silyl group provides steric protection, enhancing the stability of the compound under various conditions. The fluorine atom introduces unique electronic effects, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl ethers: Similar protecting groups but with different steric and electronic properties.

    tert-Butyldiphenylsilyl ethers: Compounds with similar protecting groups but different substituents on the silicon atom.

    Fluorinated alcohols: Compounds with similar fluorinated structures but without the silyl protecting group.

Uniqueness

5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol is unique due to the combination of the tert-butyl(diphenyl)silyl protecting group and the fluorinated pentenol structure. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various research applications.

Properties

CAS No.

918828-69-0

Molecular Formula

C21H27FO2Si

Molecular Weight

358.5 g/mol

IUPAC Name

5-[tert-butyl(diphenyl)silyl]oxy-2-fluoropent-2-en-1-ol

InChI

InChI=1S/C21H27FO2Si/c1-21(2,3)25(19-12-6-4-7-13-19,20-14-8-5-9-15-20)24-16-10-11-18(22)17-23/h4-9,11-15,23H,10,16-17H2,1-3H3

InChI Key

JYTLJXXQCSMDJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC=C(CO)F

Origin of Product

United States

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